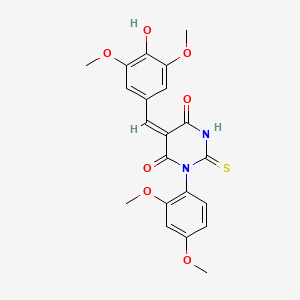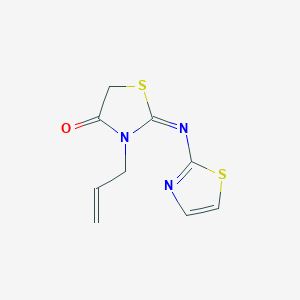![molecular formula C18H22N2O2S B5915217 3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915217.png)
3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione, also known as thiazolidinedione or TZD, is a chemical compound that has been widely researched for its potential therapeutic applications. TZD belongs to the class of drugs called insulin sensitizers, which are used to treat type 2 diabetes mellitus.
Mecanismo De Acción
TZD exerts its effects through activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression. Activation of PPARγ leads to improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
TZD has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. In addition, TZD has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TZD has several advantages for lab experiments, including its well-established synthesis method, its ability to activate PPARγ, and its potential therapeutic applications in various diseases. However, TZD also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for TZD research, including the development of more potent and selective PPARγ agonists, the investigation of TZD's potential in treating other diseases such as obesity and cardiovascular disease, and the study of TZD's effects on mitochondrial function and oxidative stress. Additionally, further research is needed to better understand the potential toxicity and side effects of TZD.
Métodos De Síntesis
TZD can be synthesized through various methods, including the reaction of 2-methyl-4-(1-piperidinyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thiosemicarbazide and acetic anhydride to form TZD.
Aplicaciones Científicas De Investigación
TZD has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, TZD acts as an insulin sensitizer, improving insulin sensitivity and reducing blood glucose levels. In cancer, TZD has been shown to inhibit cancer cell growth and induce apoptosis. In neurodegenerative disorders, TZD has been studied for its neuroprotective effects and its potential in treating Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
(5E)-3-ethyl-5-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-20-17(21)16(23-18(20)22)12-14-7-8-15(11-13(14)2)19-9-5-4-6-10-19/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUPGAWZCHVQF-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=C(C=C2)N3CCCCC3)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=C(C=C2)N3CCCCC3)C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-ethyl-5-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-imino-6-[(5-methyl-2-furyl)methylene]-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915142.png)

![methyl {5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915165.png)
![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5915176.png)
![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915177.png)
![[2-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5915182.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)
![3-[(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915195.png)


![3-(2-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915224.png)
![3-(3-chlorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5915232.png)

